5-(azidomethyl)-1H-1,2,3-triazole
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Overview
Description
5-(azidomethyl)-1H-1,2,3-triazole is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in various chemical reactions, including click chemistry.
Preparation Methods
The synthesis of 5-(azidomethyl)-1H-1,2,3-triazole typically involves the reaction of a suitable precursor with sodium azide. One common method is the reaction of a halogenated triazole with sodium azide under appropriate conditions. For instance, the reaction of 5-(bromomethyl)-1H-1,2,3-triazole with sodium azide in a polar solvent like dimethylformamide (DMF) can yield this compound . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-(azidomethyl)-1H-1,2,3-triazole undergoes various types of chemical reactions:
Substitution Reactions: The azido group can be substituted with other functional groups using appropriate reagents. For example, the Staudinger reduction can convert the azido group to an amine.
Cycloaddition Reactions: The compound can participate in 1,3-dipolar cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine.
Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions.
Scientific Research Applications
5-(azidomethyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in click chemistry for the formation of triazoles.
Biology: The compound is used in bioorthogonal labeling, allowing for the specific tagging of biomolecules without interfering with biological processes.
Mechanism of Action
The mechanism of action of 5-(azidomethyl)-1H-1,2,3-triazole largely depends on the specific application. In click chemistry, the azido group reacts with alkynes to form stable triazole rings through a 1,3-dipolar cycloaddition reaction. This reaction is typically catalyzed by copper(I) ions. In biological systems, the azido group can be used for bioorthogonal labeling, where it reacts with specific probes to tag biomolecules .
Comparison with Similar Compounds
5-(azidomethyl)-1H-1,2,3-triazole can be compared with other azido compounds and triazoles:
Properties
CAS No. |
861099-35-6 |
---|---|
Molecular Formula |
C3H4N6 |
Molecular Weight |
124.1 |
Purity |
95 |
Origin of Product |
United States |
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